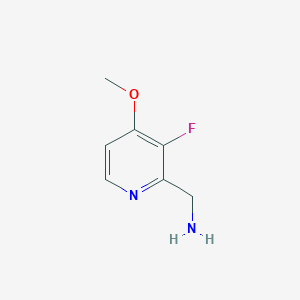

(3-Fluoro-4-methoxypyridin-2-yl)methanamine

Descripción

Structural Characterization

Molecular Architecture and Substituent Effects

The compound (3-fluoro-4-methoxypyridin-2-yl)methanamine features a pyridine ring with three distinct substituents: a fluorine atom at position 3, a methoxy group at position 4, and a methanamine (-CH₂NH₂) moiety at position 2. This arrangement creates a complex electronic and steric environment, influencing reactivity and molecular interactions.

The fluorine substituent at position 3 introduces electronic effects: as an electron-withdrawing group, it lowers the electron density of the pyridine ring via inductive and resonance effects. In contrast, the methoxy group at position 4 acts as an electron-donating substituent through resonance, partially counteracting the electron-withdrawing influence of fluorine. These opposing electronic effects create a unique dipole moment, critical for hydrogen bonding and π-π interactions in molecular recognition scenarios.

The methanamine group at position 2 is a primary amine, capable of forming hydrogen bonds and participating in acid-base equilibria. Its spatial orientation is influenced by steric hindrance from adjacent substituents, particularly the methoxy group, which may restrict rotational freedom around the C-N bond.

Table 1: Substituent Effects on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect (σ) | Impact on Reactivity |

|---|---|---|---|

| Fluorine | 3 | Electron-withdrawing (σₚ ≈ 0.06) | Enhances electrophilic substitution at meta/para positions |

| Methoxy | 4 | Electron-donating (σₚ ≈ -0.27) | Activates ring for nucleophilic attack |

| Methanamine | 2 | Steric/electronic (amine) | Facilitates hydrogen bonding and coordination |

Comparative Analysis with Related Pyridine Derivatives

Comparative studies with structurally analogous pyridine derivatives reveal distinct electronic and steric profiles. For example:

- (4-Methoxypyridin-2-yl)methanamine (CID 22292761) lacks the fluorine substituent, resulting in reduced electron deficiency at position 3. This diminishes the compound’s capacity for electrophilic aromatic substitution but enhances nucleophilic reactivity at the 2-position.

- (3-Fluoropyridin-2-yl)methanamine (CID 11205754) retains the fluorine substituent but lacks the methoxy group, leading to heightened electron deficiency across the ring. This increases susceptibility to nucleophilic attack at positions para to fluorine.

Table 2: Comparative Properties of Pyridine Derivatives

| Compound | Substituents | Molecular Weight | Key Reactivity Differences |

|---|---|---|---|

| Target | F (3), OMe (4), CH₂NH₂ (2) | 156.16 g/mol | Balanced electronic effects, enhanced H-bonding |

| CID 22292761 | OMe (4), CH₂NH₂ (2) | 138.17 g/mol | Greater nucleophilic activation at 2-position |

| CID 11205754 | F (3), CH₂NH₂ (2) | 126.13 g/mol | Increased electrophilic substitution at 5-position |

Crystal Structure Determination Challenges

Crystallographic studies of this compound face challenges due to its molecular flexibility and polymorphic potential. While no direct X-ray data are available for this compound, insights can be drawn from related structures:

- Polymorphism : Structural analogs such as N-[(3-fluoro-4-methoxypyridin-2-yl)methyl] derivatives exhibit multiple crystalline forms (e.g., Forms 1–15), differing in hydrogen-bonding networks and packing arrangements.

- Hydrogen Bonding : The methanamine group may engage in intermolecular N-H···O or N-H···F interactions, complicating lattice stabilization. For instance, in pyridone-pyridol tautomers, hydrogen bonding dictates solid-state conformation.

Tautomeric Possibilities and Conformational Studies

The methanamine group and pyridine ring substituents influence tautomeric equilibria and conformational flexibility:

- Tautomerism : While the methoxy and fluorine groups reduce tautomerization potential compared to hydroxypyridines, the methanamine group may participate in keto-enamine tautomerism under acidic conditions. Computational models suggest a preference for the enamine form due to resonance stabilization.

- Conformational Analysis : The methoxy group at position 4 and fluorine at position 3 create steric hindrance, restricting rotation around the C-O and C-F bonds. This rigidity orients the methanamine group in a specific spatial arrangement, critical for molecular recognition in biological systems.

Propiedades

IUPAC Name |

(3-fluoro-4-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQBYOLBYFHTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274119 | |

| Record name | 3-Fluoro-4-methoxy-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256812-75-5 | |

| Record name | 3-Fluoro-4-methoxy-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256812-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxy-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-4-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Methodologies

Starting Materials and Key Intermediates

- Substituted Pyridin-2-amine : The core scaffold is derived from pyridin-2-amine derivatives bearing fluoro and methoxy substituents.

- 3-Fluoro-4-methoxypyridin-2-yl intermediates : These are often synthesized or procured as starting points for further functionalization.

Preparation Methods from Literature

A comprehensive synthetic approach is exemplified in a 2020 Royal Society of Chemistry publication, which outlines general procedures applicable to substituted pyridin-2-amine derivatives, including fluorinated and methoxylated variants.

Method A: Reductive Amination for Methanamine Installation

- Procedure : A mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde is reacted in methanol with p-toluenesulfonic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours.

- Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, dried, and concentrated. Purification is performed by silica gel chromatography.

- Outcome : This method effectively installs the methanamine substituent at the 2-position of the pyridine ring, yielding compounds analogous to (3-Fluoro-4-methoxypyridin-2-yl)methanamine.

Method F: Iodine-Mediated Cyclization and Amination

- Procedure : Iodine (1.2 equivalents) is added to a mixture of 1-(2-pyridyl)ethanone and substituted pyridin-2-amine (2.3 equivalents). The mixture is stirred at 110 °C for 4 hours and then at 70 °C for 12 hours.

- Workup : After addition of water and sodium hydroxide, the mixture is stirred at 100 °C for 1 hour, then extracted with dichloromethane and adjusted to pH 8.

- Application : This method is useful for constructing the imidazo[1,2-a]pyridine core but can be adapted for functionalized pyridines bearing fluoro and methoxy groups.

Additional Functionalization Steps

- Halogenation (Method G) : N-Bromosuccinimide (NBS) is used to brominate intermediates selectively, facilitating further substitution.

- Palladium-Catalyzed Cross-Coupling (Method C and H) : Pd-catalyzed amination or arylation reactions enable installation of aryl or amine substituents on the pyridine ring.

- Reduction (Method E) : Borane-dimethyl sulfide complex (BH3-Me2S) is employed to reduce amides to amines, a step relevant for converting intermediates to methanamine derivatives.

Crystalline Forms and Purification

A European patent (EP4151630A1) describes polymorphs and crystalline salts of compounds closely related to this compound derivatives, highlighting the importance of crystalline form control in preparation. Key points include:

- Polymorphs : Several crystalline forms (Form 1 through Form 4, Form 8, and Form 17) have been isolated and characterized by X-ray powder diffraction.

- Salt Formation : Sulfate and besylate salts of the compound improve physicochemical properties such as solubility and stability.

- Scale-Up : The sulfate salt form shows excellent aqueous solubility and reproducible scalability, important for industrial preparation.

- Polymorphism Control : The sulfate salt exhibits low polymorphic variability, facilitating consistent manufacturing.

Data Table: Summary of Key Preparation Methods

Research Findings and Considerations

- The reductive amination method (Method A) is a straightforward and high-yielding approach to install the methanamine group on the pyridine ring.

- The presence of electron-withdrawing fluorine and electron-donating methoxy substituents influences the reactivity and regioselectivity of the pyridine ring during functionalization.

- Salt formation and polymorph control, as described in patent EP4151630A1, are crucial for obtaining stable, pure, and scalable forms of the compound, which is significant for pharmaceutical development.

- Pd-catalyzed cross-coupling reactions provide versatility in modifying the pyridine scaffold, allowing introduction of diverse substituents that can be tailored for specific applications.

- The combination of these methods allows for modular synthesis, enabling efficient preparation of this compound and its derivatives with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-4-methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride in DMF.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of (3-Fluoro-4-methoxypyridin-2-yl)methanamine lies in pharmaceutical research . The compound's structure suggests it may interact with enzymes and receptors relevant to neuropharmacology and cancer treatment. Preliminary studies indicate that derivatives of this compound could exhibit activity against certain cancer cell lines or function as inhibitors for specific enzymes, although further investigation is required to confirm these effects.

Case Studies

- Neuropharmacology : Initial investigations have shown that this compound may bind to receptors involved in neurological pathways, potentially influencing neurotransmitter activity.

- Cancer Research : Some derivatives have demonstrated cytotoxic effects against cancer cells, suggesting that they may serve as lead compounds for developing new anticancer therapies.

Biochemical Interactions

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantitatively assess binding affinities and kinetics. Additionally, computational modeling can provide insights into the molecular interactions and binding modes, aiding in the design of more effective derivatives.

Synthetic Chemistry

The compound is accessible through various synthetic routes, making it a valuable target in synthetic organic chemistry. Its reactivity is influenced by the presence of both the amino group and the heterocyclic pyridine structure, allowing for diverse chemical transformations .

Therapeutic Applications

Recent patents have identified this compound as a component in formulations targeting plasma kallikrein inhibition. This has implications for treating conditions such as diabetic retinopathy and hereditary angioedema, where plasma kallikrein plays a significant role in vascular permeability .

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations:

Substituent Diversity: The target compound’s 3-fluoro-4-methoxy-pyridine scaffold distinguishes it from benzene-based analogs (e.g., [3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl]methanamine) or hybrid systems like (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine .

Electronic Effects: Fluorine’s electronegativity enhances the pyridine ring’s electron-deficient character, favoring interactions with aromatic residues in biological targets . Methoxy groups (-OCH₃) donate electron density via resonance, balancing ring electronics . In contrast, compounds with phenoxy or benzyl groups (e.g., ) introduce additional π-π stacking capabilities but may reduce metabolic stability .

Amine Functionality :

- The primary amine (-NH₂) in the target compound offers a site for derivatization (e.g., acylation, sulfonylation), whereas tertiary amines (e.g., ) limit such modifications .

Research and Application Context

- Drug Discovery : The target compound’s balance of lipophilicity (logP ~1.2, estimated) and hydrogen-bonding capacity makes it suitable for central nervous system (CNS) drug candidates, whereas bulkier analogs (e.g., ) may face blood-brain barrier penetration challenges .

- Scaffold Hopping : highlights the use of 3D similarity searches (ROCS algorithm) to identify structurally diverse analogs. For example, substituting pyridine with thiophene (e.g., ) alters pharmacophore geometry but retains amine functionality for target engagement .

- Synthetic Utility : Reductive amination () is a common route for methanamine derivatives, though regioselective fluorination and methoxylation on pyridine require specialized protocols (e.g., Balz-Schiemann reaction) .

Actividad Biológica

(3-Fluoro-4-methoxypyridin-2-yl)methanamine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 156.16 g/mol. It features a pyridine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, along with a methanamine functional group. These substitutions are believed to enhance its biological activity by influencing interactions with various biological targets, including enzymes and receptors involved in neuropharmacology.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity relevant to medicinal chemistry. Its structural characteristics indicate potential interactions with various biological targets, which may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

- Anticancer Properties : Derivatives of this compound have shown promise against certain types of cancer cells.

Case Studies

- In Vitro Studies : Research indicates that derivatives of this compound have been tested against various cancer cell lines. For instance, studies have demonstrated that certain substituted derivatives exhibit IC50 values less than 1 µM against resistant cell lines, indicating potent anti-proliferative effects .

- Mechanistic Insights : The compound's mechanism of action may involve modulation of signaling pathways related to cell proliferation and apoptosis. For example, studies have shown that certain derivatives can stimulate metabolic activity in cancer cells, suggesting a dual role in promoting cell viability while also inhibiting proliferation .

Data Table: Biological Activity Summary

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| 3-F Derivative 1 | <1 | Cancer Cell Lines | Antiproliferative |

| 3-F Derivative 2 | <1 | Enzyme Inhibition | Selective inhibition |

| 3-F Derivative 3 | Variable | Metabolic Activity | Stimulates viability |

Synthetic Routes

Several synthetic routes have been developed for preparing this compound. These methods highlight the compound's accessibility for further research and development in medicinal chemistry. Notably, the presence of both the amino group and the heterocyclic pyridine structure contributes to its reactivity and versatility in organic synthesis .

Applications in Medicinal Chemistry

The potential applications of this compound include:

- Pharmaceutical Development : Given its structural features, this compound is considered for development as a therapeutic agent targeting various diseases, including cancer and metabolic disorders.

- Research Tool : The compound may serve as a valuable tool in biochemical research for studying enzyme functions and signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.